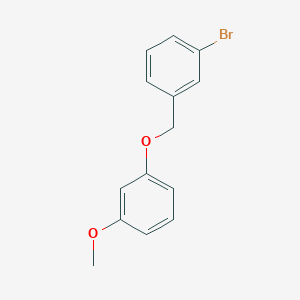

3-Bromobenzyl-(3-methoxyphenyl)ether

Description

3-Bromobenzyl-(3-methoxyphenyl)ether is an aromatic ether characterized by a benzyl group substituted with a bromine atom at the meta position and a 3-methoxyphenyl group linked via an ether oxygen. Its molecular formula is C₁₄H₁₃BrO₂ (based on analogous structures in ). The compound is also referred to as 3-bromobenzyloxymethyl or m-bromobenzyl methyl ether in some contexts. Its synthesis typically involves nucleophilic substitution reactions, where sodium alkoxides react with halogenated precursors under controlled conditions (e.g., Methods C and F in –2).

Properties

IUPAC Name |

1-bromo-3-[(3-methoxyphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-6-3-7-14(9-13)17-10-11-4-2-5-12(15)8-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFQBTTYNCIOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl-(3-methoxyphenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Bromobenzyl chloride+3-MethoxyphenolK2CO3,DMFthis compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl-(3-methoxyphenyl)ether undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions

- **Nucle

Biological Activity

3-Bromobenzyl-(3-methoxyphenyl)ether is an organic compound notable for its diverse biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom and a methoxy group attached to aromatic rings. Its molecular formula is C15H15BrO, indicating the presence of 15 carbon atoms, 15 hydrogen atoms, one bromine atom, and one oxygen atom. The compound's structure significantly influences its chemical reactivity and biological effects.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Bromobenzyl Group : This can be achieved through bromination of the benzyl precursor.

- Etherification : The bromobenzyl compound is then reacted with 3-methoxyphenol under acidic conditions to form the ether linkage.

Industrial methods may utilize continuous flow reactors to enhance efficiency and yield while minimizing environmental impact.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. Key findings include:

- Telomerase Inhibition : The compound inhibits telomerase activity, which is crucial in cellular aging and cancer progression.

- Antiproliferative Effects : It shows high antiproliferative capacity against various cancer cell lines. For instance, it has an IC50 value of 88 nM against SMMC-7721 liver cancer cells, while exhibiting a much higher IC50 of 10 μM in normal human hepatocyte cells, indicating selective toxicity towards cancer cells.

- Tumor Growth Inhibition : In xenograft models, this compound significantly inhibited tumor growth, suggesting its potential as a therapeutic agent.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other similar compounds:

| Compound Name | IC50 (nM) | Target Cell Line | Notes |

|---|---|---|---|

| This compound | 88 | SMMC-7721 (liver cancer) | Selective toxicity; low effect on normal cells |

| Compound A | 100 | MCF-7 (breast cancer) | Moderate antiproliferative activity |

| Compound B | 150 | MDA-MB-231 (triple-negative breast cancer) | Less selective; higher toxicity to normal cells |

The mechanism by which this compound exerts its biological effects involves interactions with various biomolecules:

- Enzyme Interaction : The compound interacts with enzymes involved in cancer pathways, particularly telomerase. This interaction suggests a dual role in inhibiting both tumor growth and cellular aging processes.

- Cell Cycle Arrest : Flow cytometry studies indicate that treatment with this compound leads to cell cycle arrest in the G2/M phase, promoting apoptosis in affected cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Xenograft Model Study : In a study involving xenograft models of liver cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study provided insights into dosage and administration routes for potential clinical applications.

- In Vitro Studies : Various in vitro assays demonstrated that this compound effectively inhibited cell proliferation across multiple cancer cell lines while sparing normal human cells from significant toxicity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity: The presence of a 3-methoxyphenyl group in the target compound enhances electron-donating effects compared to halogen-only analogs like BDE-2. This likely increases its stability in nucleophilic aromatic substitution reactions.

Synthetic Accessibility :

- The target compound shares synthetic routes with analogs like 3-bromophenetole (), where alkoxide intermediates are critical. However, bulkier substituents (e.g., cyclohexyl in ) require harsher conditions or specialized catalysts.

Environmental and Safety Profiles: Brominated diphenyl ethers like BDE-2 are known for environmental persistence and bioaccumulation risks, whereas the target compound’s methoxy group may reduce lipophilicity and environmental impact.

Commercial Viability :

- Derivatives like 3-Bromobenzyl-(4-chlorophenyl)ether are listed as discontinued (), suggesting challenges in scalability or regulatory approval compared to simpler analogs.

Research Findings and Data Gaps

- Thermochemical Data : While molecular weights and formulas are well-documented (), melting/boiling points and solubility parameters for the target compound are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.